![molecular formula C12H12N2OS B2711702 2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 478047-51-7](/img/structure/B2711702.png)

2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

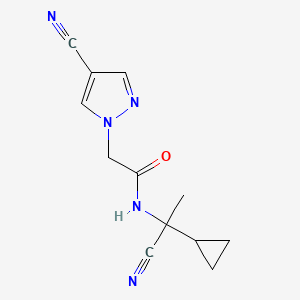

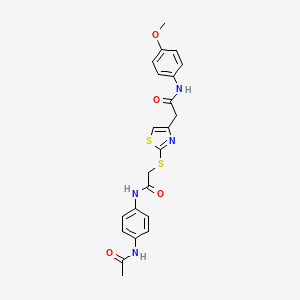

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound “2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole” likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions that “this compound” can undergo would depend on its molecular structure and the conditions under which it is reacted. Based on its functional groups, it could potentially participate in a variety of organic reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Research has highlighted the potential of 1,3,4-oxadiazole derivatives as effective antibacterial agents. For example, compounds containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae, with certain derivatives demonstrating better efficacy than commercial agents (Li Shi et al., 2015). Similarly, Schiff base compounds derived from 1,3,4-oxadiazoles have displayed potent antibacterial activity against Staphylococcus aureus and Bacillus cereus, highlighting their potential as antimicrobial agents (A. Kakanejadifard et al., 2013).

Anticorrosion Properties

The corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid have been assessed, revealing that these compounds form protective layers on the steel surface, thereby preventing corrosion. Their effectiveness is attributed to both physical and chemical adsorption mechanisms (P. Ammal et al., 2018).

Antifungal and Plant Protection Applications

1,3,4-Oxadiazole derivatives have demonstrated efficacy in protecting plants against diseases. Notably, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against plant pathogens, such as rice bacterial leaf blight, and have enhanced plant resistance through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities (Li Shi et al., 2015).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of novel 1,3,4-oxadiazole derivatives. These studies have found that certain derivatives exhibit significant antimicrobial activity, offering potential for the development of new antimicrobial agents. For instance, a study on the synthesis and antimicrobial activity of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives demonstrated that some compounds showed promising activity against various bacterial and fungal strains (B. Kilarimath et al., 2011).

Zukünftige Richtungen

The future directions for research on “2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and exploration of its potential uses in various fields .

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-16-12-14-13-11(15-12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBSIIXPYBDSAW-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(O1)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=NN=C(O1)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2711621.png)

![2-({[1-Allyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2711623.png)

![4-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2711625.png)

![N-(2-furylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2711626.png)

![1,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2711633.png)

![3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B2711638.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711642.png)